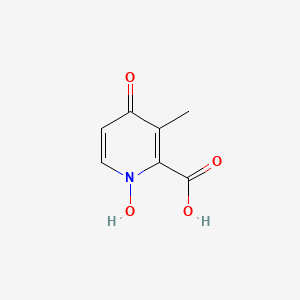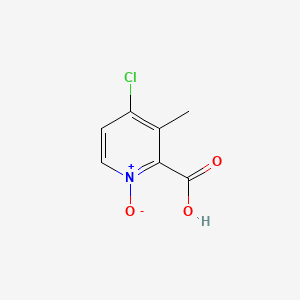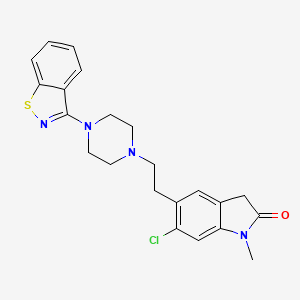
N-Methyl Ziprasidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Ziprasidone is a degradation product of serotonin (5HT2) and dopamine (D2) receptor antagonist Ziprasidone . Ziprasidone is an atypical antipsychotic used to manage schizophrenia, bipolar mania, and agitation in patients with schizophrenia . It is used to treat mental disorders such as schizophrenia and manic symptoms of bipolar disorder .
Molecular Structure Analysis
The molecular formula of this compound is C22H23ClN4OS . Its molecular weight is 426.96 . The structure of Ziprasidone, from which this compound is derived, is given in various sources .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 605.5±55.0 °C and a predicted density of 1.349±0.06 g/cm3 . Its pKa is predicted to be 8.41±0.50 .
Aplicaciones Científicas De Investigación
Efficacy in Treating Schizophrenia : Ziprasidone has shown effectiveness against the core symptoms of schizophrenia and schizoaffective disorder, with a lower incidence of extrapyramidal syndrome (EPS) compared to some other antipsychotics (Mansbach, Carver, & Zorn, 2001).
Unique Pharmacological Profile : It exhibits a unique combination of pharmacological activities at human receptors, including high affinity for human 5-HT and dopamine D(2) receptors, acting as a 5-HT(1A) receptor agonist and an antagonist at 5-HT(2A), 5-HT(2C), and 5-HT(1B/1D) receptors (Schmidt, Lebel, Howard, & Zorn, 2001).
Pharmacokinetics in Rats : A study developed and validated a method for quantification of Ziprasidone in plasma, providing insights into its pharmacokinetic profile in rats (Marghade, Musmade, & Moorkoth, 2012).
Impurity Identification : Research identified and elucidated the structure of a novel impurity in ziprasidone hydrochloride, providing insights for quality control and drug formulation (Murkute, Singh, Vasantharaju, Bhat, Godbole, Upadhyay, & Trivedi, 2021).
Comparison with Other Antipsychotics : Studies have compared ziprasidone with other antipsychotics like haloperidol, highlighting its effectiveness in reducing overall psychopathology, with advantages in movement disorder evaluations (Hirsch & Power, 1999).
Inclusion Complexation Studies : Research into the inclusion complexation of ziprasidone mesylate with beta-cyclodextrin sulfobutyl ether suggests enhanced solubility and potential benefits for intramuscular dosage forms (Kim, Oksanen, Massefski, Blake, Duffy, & Chrunyk, 1998).
Electroanalytical Characteristics : Studies have investigated ziprasidone's oxidation and developed methods for its determination in pharmaceuticals and serum samples (Kul, Gumustas, Uslu, & Ozkan, 2010).
Neuroprotective Effects : Ziprasidone has shown neuroprotective effects in a rat model of ischemic stroke, suggesting potential clinical applications beyond its antipsychotic use (Kam, Jalin, Choi, Kaengkan, Park, Kim, & Kang, 2012).
Direcciones Futuras
The treatment of bipolar depression, a condition for which Ziprasidone is often used, continues to be a focus of research . Future directions may include the development of more effective treatments, the improvement of existing treatments, and further investigation into novel compounds and treatment interventions .
Propiedades
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGLIWDBDMJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

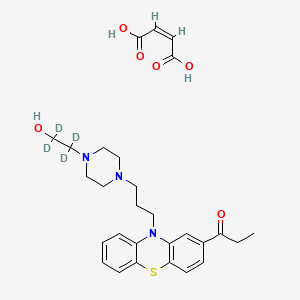


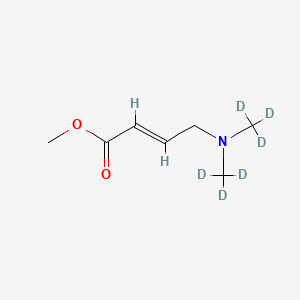

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)
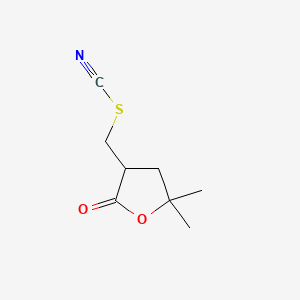
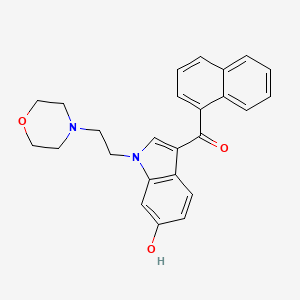
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
